molecular formula C11H8ClNO2S B12076058 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

Cat. No.: B12076058
M. Wt: 253.71 g/mol
InChI Key: BEVRGXJQQIDOLT-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is a thiophene-carboxylic acid derivative recognized in scientific research for its role as a novel inhibitor of Anoctamin 1 (ANO1, also known as TMEM16A), a calcium-activated chloride channel . Research indicates that ANO1 is distributed in nociceptors, dorsal root ganglia, and spinal nerves, where it is involved in nerve depolarization and the augmentation of neuronal excitability under inflammatory or neuropathic conditions . Inhibiting ANO1 has been shown to produce significant analgesic effects, and this compound represents a valuable scaffold for the development of potential analgesic agents . Studies on related 4-arylthiophene-3-carboxylic acid analogues have demonstrated their ability to intensely and selectively suppress the ANO1 channel and orally attenuate allodynia induced by formalin and chronic constriction injury, providing a promising avenue for investigating pain mechanisms and treatments . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

BEVRGXJQQIDOLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Activity : Research indicates that derivatives of thiophene compounds exhibit significant analgesic properties. For instance, studies have shown that certain derivatives demonstrate analgesic effects superior to standard analgesics like metamizole, indicating potential use in pain management therapies .
  • Antitumor Agents : The compound has been explored for its antitumor activity. A series of thiophene derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. These derivatives show promise as new antitumor agents by disrupting the mitotic process in cancer cells .
  • Adenosine Receptor Modulation : Thiophene derivatives have been identified as potent allosteric enhancers of the A1 adenosine receptor. This modulation can influence various physiological processes, including cardiovascular function and neuroprotection, making these compounds valuable in developing treatments for related conditions .

Case Studies

  • Synthesis and Evaluation of Analgesic Derivatives : A study published in Chimica Techno Acta reported the synthesis of several new derivatives from 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid. These compounds were evaluated for their analgesic activity using the "hot plate" method on mice, demonstrating significant efficacy compared to control groups .
  • Antitumor Activity Assessment : In a separate investigation, a series of thiophene-based compounds were synthesized and assessed for their ability to inhibit tubulin polymerization. Results indicated that certain derivatives not only inhibited cancer cell growth but also showed lower toxicity profiles compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence the compound's physicochemical and biological properties.

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 3-Cl C11H8ClNO2S 253.70 Polar due to -COOH; potential BSA binding
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Cl, -CONH2 C11H9ClN2OS 252.72 Increased lipophilicity vs. -COOH
2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylic acid ethyl ester 4-OEt, -COOEt C15H17NO3S 291.37 Enhanced solubility in organic solvents
2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid methyl ester 3,4-diMe, -COOMe C14H15NO2S 261.34 Steric hindrance alters reactivity

Key Observations :

  • Functional Groups : Replacement of -COOH with -COOEt or -CONH2 increases lipophilicity, impacting membrane permeability and metabolic stability .

Ester vs. Acid Functional Groups

The carboxylic acid group (-COOH) in the target compound contrasts with ester derivatives (-COOR), which are common in prodrug strategies:

Compound Name Functional Group Boiling Point (°C) Density (g/cm³) Biological Relevance Reference
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid -COOH N/A N/A Direct interaction with proteins via H-bonding
Methyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate -COOMe 402.2 1.325 Improved thermal stability
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate -COOEt N/A N/A Intermediate in synthesis of amide derivatives

Key Observations :

  • Acid Group : The -COOH group enhances water solubility and is critical for ionic interactions in biological targets .
  • Ester Derivatives : Methyl and ethyl esters are often used to protect the acid group during synthesis, with the methyl ester showing higher density and boiling point compared to the parent acid .

Biological Activity

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a carboxylic acid, along with a chlorophenyl moiety. The presence of the chlorine atom is noteworthy as it can influence the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

The compound's mechanism involves binding to active sites on bacterial enzymes, inhibiting their function and leading to cell death .

2. Anticancer Activity
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid has also been investigated for its anticancer potential. Studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.41Moderate efficacy
HepG2 (Liver)9.71High cytotoxicity
HCT-116 (Colon)2.29Significant growth inhibition

The compound appears to inhibit pathways involved in cancer cell proliferation and angiogenesis, making it a candidate for further development in cancer therapeutics .

3. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, suggesting its potential application in treating fungal infections .

The biological activity of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption: It may disrupt the integrity of microbial cell membranes.
  • Signal Pathway Modulation: In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid was found to have superior activity against Gram-positive bacteria compared to traditional antibiotics like oxytetracycline .

Case Study 2: Cancer Cell Line Testing
A systematic evaluation of this compound's effect on various cancer cell lines demonstrated its ability to induce apoptosis in MCF-7 cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone (e.g., 3-chloroacetophenone), a cyanoacetate, and elemental sulfur under basic conditions. For example, heating at 60–80°C in ethanol with morpholine as a catalyst can yield the target compound . Variations in solvent polarity (e.g., DMF vs. ethanol), temperature, and base selection (e.g., triethylamine vs. piperidine) significantly affect reaction efficiency. Yields typically range from 40–70%, with impurities arising from incomplete cyclization or oxidation of the thiophene ring.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the carboxylic acid moiety (COOH proton at δ 12–13 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ion peaks at m/z 282.7 [M+H]+^+ and ensures >95% purity .
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) validate functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group or oxidation of the thiophene ring .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to risks of respiratory irritation (STOT SE 3) and skin sensitization . Avoid contact with strong oxidizers (e.g., HNO₃), which may trigger decomposition into sulfur oxides and CO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often stem from:

  • Solvent Effects : DMSO concentrations >1% may denature proteins, skewing results.
  • Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) alters protonation states of the carboxylic acid and amine groups, affecting binding affinity .
  • Impurity Profiles : Residual solvents (e.g., ethyl acetate) or by-products (e.g., sulfoxides) from synthesis can interfere with bioassays . Validate purity via orthogonal methods (HPLC, TLC) before testing.

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt (solubility >10 mg/mL in PBS) .
  • Prodrug Design : Esterify the carboxylic acid to ethyl or methyl esters, which hydrolyze in vivo to release the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce plasma protein binding .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The electron-rich thiophene ring and amino group facilitate Pd-catalyzed Suzuki-Miyaura couplings. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C) achieves >80% coupling efficiency with aryl boronic acids .
  • Regioselectivity : The 3-chlorophenyl group directs electrophilic substitution to the 5-position of the thiophene ring, confirmed by X-ray crystallography .

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